molecular formula C7H10ClN3 B13315467 5-Chloro-N-(propan-2-yl)pyrazin-2-amine

5-Chloro-N-(propan-2-yl)pyrazin-2-amine

Cat. No.: B13315467
M. Wt: 171.63 g/mol
InChI Key: VIKQMRQQOYBUEY-UHFFFAOYSA-N
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Description

5-Chloro-N-(propan-2-yl)pyrazin-2-amine is a chemical compound with the molecular formula C7H10ClN3. It is a nitrogen-containing heterocyclic compound, specifically a pyrazine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(propan-2-yl)pyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-amine with isopropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(propan-2-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted pyrazine derivatives .

Scientific Research Applications

5-Chloro-N-(propan-2-yl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-(propan-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(propan-2-yl)pyrazin-2-amine
  • 5-Chloro-N-(methyl)pyrazin-2-amine
  • 5-Chloro-N-(ethyl)pyrazin-2-amine

Uniqueness

5-Chloro-N-(propan-2-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group provides steric hindrance, affecting its reactivity and interaction with biological targets .

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

5-chloro-N-propan-2-ylpyrazin-2-amine

InChI

InChI=1S/C7H10ClN3/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3,(H,10,11)

InChI Key

VIKQMRQQOYBUEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CN=C(C=N1)Cl

Origin of Product

United States

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